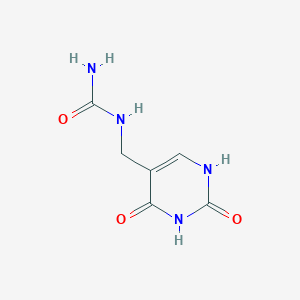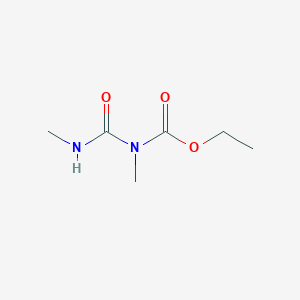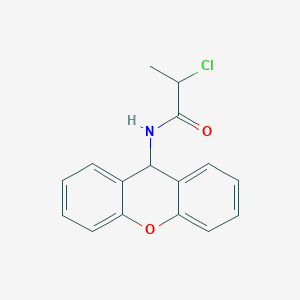
2-chloro-N-(9H-xanthen-9-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(9H-xanthen-9-yl)propanamide is a compound that belongs to the class of xanthone derivatives. Xanthones are oxygen-containing heterocycles known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . The compound’s structure features a xanthone moiety linked to a propanamide group with a chlorine atom substitution, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9H-xanthen-9-yl)propanamide typically involves the reaction of 9H-xanthen-9-ylamine with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(9H-xanthen-9-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthone moiety can participate in redox reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Applications De Recherche Scientifique
2-chloro-N-(9H-xanthen-9-yl)propanamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-N-(9H-xanthen-9-yl)propanamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to apoptosis in cancer cells . Additionally, it may form hydrogen bonds and π-stacking interactions with topoisomerase II, inhibiting its activity and preventing DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-xanthen-9-yl derivatives: Compounds like 9H-xanthen-9-yl-urea and 9H-xanthen-9-ylamine share the xanthone core structure but differ in their functional groups.
Xanthone analogs: Other xanthone derivatives with different substituents, such as hydroxyl or methoxy groups, exhibit varying biological activities.
Uniqueness
2-chloro-N-(9H-xanthen-9-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other xanthone derivatives . The presence of the chlorine atom and the propanamide group can influence its interactions with biological targets and its overall pharmacokinetic properties .
Propriétés
Numéro CAS |
7595-57-5 |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
2-chloro-N-(9H-xanthen-9-yl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-10(17)16(19)18-15-11-6-2-4-8-13(11)20-14-9-5-3-7-12(14)15/h2-10,15H,1H3,(H,18,19) |
Clé InChI |
YSHUVGMUSZODDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


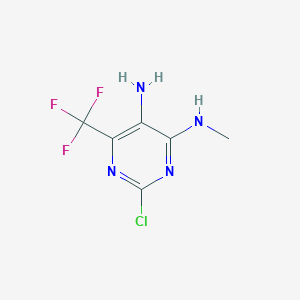
![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
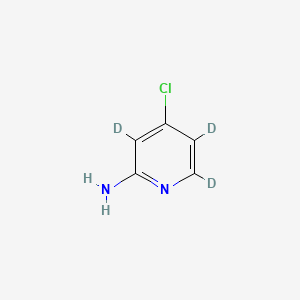
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
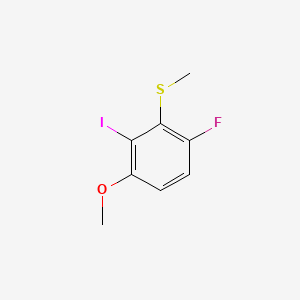
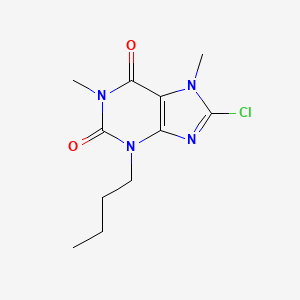
![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)
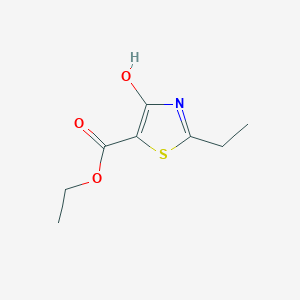

![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
